molecular formula C23H22N2O4 B2778760 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide CAS No. 955740-57-5

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2778760
CAS RN: 955740-57-5
M. Wt: 390.439
InChI Key: HHEQLECSDIBGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study detailed the one-pot synthesis of derivatives related to the N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide structure, focusing on their anti-tuberculosis activity. These compounds were characterized using single crystal X-ray diffraction and spectroscopic techniques, highlighting their potential in medicinal chemistry applications (Yuefei Bai et al., 2011).

Anticancer Activity

Research into methoxy-indolo[2,1‐a]isoquinolines, which share a structural resemblance with the compound of interest, demonstrated their synthesis through the Bischler-Napieralski reaction. These compounds exhibited cytostatic activity against leukemia and mammary tumor cells, suggesting their relevance in cancer research (R. Ambros et al., 1988).

Pro-drug Applications

A study on 5-substituted isoquinolin-1-ones explored the potential of the N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide structure as a bioreductively activated pro-drug system. This research underscores the compound's application in developing therapies targeted at hypoxic solid tumors (J. Berry et al., 1997).

Antimicrobial and Antifungal Properties

A derivative of the compound , synthesized through a Povarov cycloaddition reaction followed by N-furoylation, demonstrated significant antimicrobial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights its potential in developing new therapeutic agents (Sandra M. Bonilla-Castañeda et al., 2022).

Siderophore Activity in Microbial Iron Transport

N5-Acetyl-N5-hydroxy-L-ornithine, a component related to the core structure of the compound, has been synthesized and incorporated into albomycin-like peptides. These peptides were evaluated for their growth-promoting ability in microbial iron transport, providing insight into the compound's potential application in microbial siderophore activity research (E. Dolence et al., 1991).

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-28-20-8-4-16(5-9-20)13-22(26)24-19-7-6-17-10-11-25(15-18(17)14-19)23(27)21-3-2-12-29-21/h2-9,12,14H,10-11,13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQLECSDIBGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

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